molecular formula C10H14ClNOS B1371733 3-Piperidinyl(2-thienyl)methanone hydrochloride CAS No. 1185364-37-7

3-Piperidinyl(2-thienyl)methanone hydrochloride

Cat. No.: B1371733
CAS No.: 1185364-37-7
M. Wt: 231.74 g/mol
InChI Key: RKLBRCSQKBOMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinyl(2-thienyl)methanone hydrochloride: is a chemical compound with the molecular formula C10H14ClNOS. It is a crystalline solid that is often used in various chemical and pharmaceutical research applications. The compound consists of a piperidine ring attached to a thienyl group via a methanone linkage, and it is stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl(2-thienyl)methanone hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Methanone Linkage: The methanone linkage is formed by reacting the piperidine derivative with a thienyl ketone under basic conditions.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Piperidinyl(2-thienyl)methanone hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active molecules. It is explored in the development of drugs targeting neurological disorders, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 3-Piperidinyl(2-thienyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
  • 1-(3-Piperidinyl)ethanone hydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Comparison: 3-Piperidinyl(2-thienyl)methanone hydrochloride is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This differentiates it from other piperidine derivatives, which may lack the thienyl moiety or have different substituents. The thienyl group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

piperidin-3-yl(thiophen-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLBRCSQKBOMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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